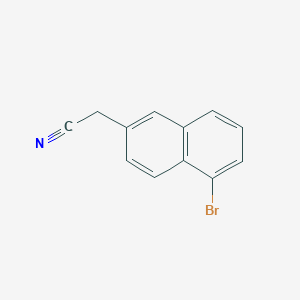

(5-Bromo-2-naphthalenyl)acetonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8BrN |

|---|---|

Molecular Weight |

246.10 g/mol |

IUPAC Name |

2-(5-bromonaphthalen-2-yl)acetonitrile |

InChI |

InChI=1S/C12H8BrN/c13-12-3-1-2-10-8-9(6-7-14)4-5-11(10)12/h1-5,8H,6H2 |

InChI Key |

ZSHFIRFIFYOQRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CC#N)C(=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Naphthalenyl Acetonitrile

Historical and Current Synthetic Routes to Aryl Acetonitriles

The preparation of aryl acetonitriles, including naphthalene (B1677914) derivatives, has evolved significantly over the years. Traditional methods often required harsh reaction conditions, while modern catalytic approaches offer milder and more efficient alternatives. These methods primarily focus on the introduction of the cyano or cyanomethyl group onto an aromatic ring.

Strecker Synthesis Adaptations for Naphthalene Derivatives

The Strecker synthesis, historically a cornerstone for the preparation of α-amino acids from aldehydes or ketones, involves the reaction of a carbonyl compound with cyanide and ammonia (B1221849) to form an α-aminonitrile. organic-chemistry.orgwikipedia.orgnumberanalytics.com The initial step is the formation of an imine from the aldehyde and ammonia, which then undergoes nucleophilic attack by cyanide. numberanalytics.commasterorganicchemistry.com Subsequent hydrolysis of the resulting aminonitrile yields an amino acid. organic-chemistry.org

While the classical Strecker synthesis is not a direct route to (5-Bromo-2-naphthalenyl)acetonitrile, its principles can be adapted. A hypothetical adaptation would involve starting with a suitable naphthaldehyde precursor, such as 5-bromo-2-naphthaldehyde. The reaction of this aldehyde with a cyanide source would lead to a cyanohydrin, which could then be further manipulated to yield the desired acetonitrile (B52724). However, this is not a direct application of the Strecker synthesis for producing the target compound, but rather a related reaction pathway involving nucleophilic addition of cyanide to a carbonyl group. libretexts.org

Direct Cyanation of Aryl Halides: Catalytic Approaches

A more direct and widely employed strategy for the synthesis of aryl nitriles is the cyanation of aryl halides. numberanalytics.com This approach involves the substitution of a halogen atom on the aromatic ring with a cyanide group, a transformation that is typically facilitated by a transition metal catalyst. Given that the target molecule contains a bromo substituent, this method is highly relevant. The starting material would be a dibromonaphthalene, such as 2,5-dibromonaphthalene, where one of the bromine atoms is selectively replaced by a cyano group.

Palladium-catalyzed cyanation is a powerful and versatile method for the synthesis of aryl nitriles from aryl halides. rsc.org These reactions often employ a palladium catalyst, a phosphine (B1218219) ligand, and a cyanide source. rsc.orgnih.govnih.gov Significant advancements have been made to overcome challenges such as catalyst poisoning by cyanide. nih.gov The use of less toxic cyanide sources like potassium hexacyanoferrate(II) has also been explored to enhance the safety and practicality of this method. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | K4[Fe(CN)6]·3H2O | Palladacycle catalysts | Aryl Nitriles | Good to Excellent | nih.gov |

| Aryl Chlorides | K4[Fe(CN)6]·3H2O | Pd precatalyst, ligand | Benzonitriles | Excellent (97%) | nih.gov |

| Aryl Bromides | N–CN reagent | Palladium catalyst | Aryl Nitriles | Good to Excellent | rsc.org |

This table is interactive and allows for sorting and filtering of data.

The copper-catalyzed cyanation of aryl halides, known as the Rosenmund-von Braun reaction, is a classical method for preparing aromatic nitriles. numberanalytics.comacs.org Historically, this reaction required harsh conditions and stoichiometric amounts of copper(I) cyanide. acs.orgorganic-chemistry.org However, modern developments have led to milder and more efficient catalytic versions. These improved methods often utilize catalytic amounts of a copper salt, a ligand, and a cyanide source, and can tolerate a wider range of functional groups. acs.orgorganic-chemistry.org Domino reactions combining halide exchange and cyanation have also been developed for aryl bromides. organic-chemistry.org

Table 2: Examples of Copper-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst System | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | NaCN | CuI, KI, diamine ligand | Aromatic Nitriles | Toluene, 110 °C | organic-chemistry.org |

| Aryl Halides | Ammonium (B1175870) bicarbonate, DMF | Copper catalyst | Aryl Nitriles | Moderate to good yields | nih.gov |

This table is interactive and allows for sorting and filtering of data.

Nickel-catalyzed cyanation has emerged as a sustainable and powerful alternative for the synthesis of aryl nitriles from aryl halides. mdpi.com These methods often proceed under mild conditions and can utilize various cyanide sources, including both metal cyanides and organic nitriles. mdpi.com Nickel catalysis has shown effectiveness for a broad scope of aryl halides, including the less reactive aryl chlorides. mdpi.comnih.gov Dual photoredox-nickel catalysis has also been developed for the cyanation of aryl halides at room temperature. chinesechemsoc.org

Table 3: Examples of Nickel-Catalyzed Cyanation of Aryl Halides

| Aryl Halide | Cyanide Source | Catalyst System | Product | Conditions | Reference |

|---|---|---|---|---|---|

| Aryl Halides and Triflates | Acetonitrile | Ni(MeCN)62, 1,10-phenanthroline | Aryl Nitriles | 80 °C or 100 °C | nih.gov |

| Aryl and Alkenyl Halides | Metal-waste-free cyanide source | Photoredox–nickel dual catalysis | Aryl and Alkenyl Nitriles | Room temperature | chinesechemsoc.org |

| Aryl Halides | 4-cyanopyridine N-oxide | Nickel catalyst | Aryl Nitriles | Mild conditions | acs.org |

This table is interactive and allows for sorting and filtering of data.

Other Methods for Nitrile Group Introduction

Beyond direct cyanation, other methods exist for introducing a nitrile group. One common approach is the dehydration of primary amides using reagents like thionyl chloride or phosphorus(V) oxide. libretexts.orgopenstax.org This would require the prior synthesis of (5-Bromo-2-naphthalenyl)carboxamide. Another method involves the reaction of a halogenated methyl group with a cyanide salt. For instance, the synthesis of (1-Bromonaphthalen-2-yl)acetonitrile has been achieved by reacting 1-bromo-2-(bromomethyl)naphthalene (B1265571) with potassium cyanide in DMSO. nih.gov A similar strategy could be envisioned for the 5-bromo isomer, starting from 5-bromo-2-methylnaphthalene.

The synthesis of this compound, a key intermediate in various fields of chemical research, can be approached through several strategic pathways. These methodologies can be broadly categorized into general synthetic routes for nitrile formation and more targeted approaches commencing from specific naphthalene precursors. This article delves into the established methods for nitrile synthesis, including oxidative cyanation and dehydration reactions, and explores a focused synthetic strategy for this compound, including precursor selection and the optimization of critical reaction parameters.

Chemical Reactivity and Transformational Chemistry of 5 Bromo 2 Naphthalenyl Acetonitrile

Reactions Involving the Nitrile Functionality

The electron-withdrawing nature of the nitrogen atom in the nitrile group renders the carbon atom electrophilic, making it susceptible to nucleophilic attack. This characteristic is the basis for the key transformations of (5-Bromo-2-naphthalenyl)acetonitrile.

The conversion of the nitrile group to a carboxylic acid is a fundamental transformation in organic synthesis. This hydrolysis can be effectively achieved under both acidic and basic conditions, proceeding through an amide intermediate.

In the presence of a strong acid and water, this compound can be hydrolyzed to (5-Bromo-2-naphthalenyl)acetic acid. The reaction is typically carried out by heating the nitrile with an aqueous solution of a mineral acid, such as sulfuric acid or hydrochloric acid. The mechanism involves the initial protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. Subsequent tautomerization and further hydrolysis of the intermediate amide lead to the final carboxylic acid product.

While specific studies detailing the acid-catalyzed hydrolysis of this compound are not extensively documented in publicly available literature, the general mechanism for nitrile hydrolysis is well-established. libretexts.org The reaction conditions, such as acid concentration, temperature, and reaction time, would need to be optimized to achieve a high yield of (5-Bromo-2-naphthalenyl)acetic acid while minimizing potential side reactions, such as dehydration or polymerization.

Table 1: General Conditions for Acid-Catalyzed Nitrile Hydrolysis

| Parameter | Typical Range |

|---|---|

| Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) |

| Solvent | Water, Aqueous Dioxane, Aqueous Ethanol |

| Temperature | Reflux |

| Product | Carboxylic Acid |

Alternatively, the hydrolysis of this compound can be conducted under basic conditions. libretexts.org Treatment with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification, yields (5-Bromo-2-naphthalenyl)acetic acid. The reaction proceeds via nucleophilic attack of the hydroxide ion on the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by the solvent to form an amide, which is then further hydrolyzed to the carboxylate salt. Subsequent acidification of the reaction mixture liberates the free carboxylic acid.

Similar to the acid-catalyzed pathway, specific research detailing the base-catalyzed hydrolysis of this compound with comprehensive data on yields and reaction optimization is limited. However, the general principles of base-catalyzed nitrile hydrolysis are well-understood and applicable. chemistrysteps.com

Table 2: General Conditions for Base-Catalyzed Nitrile Hydrolysis

| Parameter | Typical Range |

|---|---|

| Base | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) |

| Solvent | Water, Ethanol, Ethylene Glycol |

| Temperature | Reflux |

| Initial Product | Carboxylate Salt |

| Final Product | Carboxylic Acid (after acidification) |

The nitrile group of this compound can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. These transformations provide valuable synthetic routes to key intermediates.

Catalytic hydrogenation is a widely used method for the reduction of nitriles to primary amines. This process typically involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and platinum oxide (PtO₂). The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity, with the goal being the formation of 2-(5-Bromo-2-naphthalenyl)ethan-1-amine.

Table 3: Common Catalysts for Nitrile Hydrogenation to Primary Amines

| Catalyst | Typical Conditions |

|---|---|

| Raney Nickel | High pressure H₂, Ethanol or Methanol, Elevated temperature |

| Palladium on Carbon (Pd/C) | H₂ (atmospheric or high pressure), Ethanol, Methanol, or Acetic Acid |

| Platinum Oxide (PtO₂) (Adams' catalyst) | H₂ (atmospheric or high pressure), Ethanol or Acetic Acid |

Metal hydride reagents are powerful tools for the reduction of nitriles. The choice of reagent is crucial for controlling the reaction outcome, leading to either a primary amine or an aldehyde.

For the complete reduction to the primary amine, 2-(5-Bromo-2-naphthalenyl)ethan-1-amine, a strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed. The reaction is usually carried out in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine.

To achieve a partial reduction to the aldehyde, (5-Bromo-2-naphthalenyl)acetaldehyde, a less reactive and sterically hindered hydride reagent such as diisobutylaluminum hydride (DIBAL-H) is used. The reaction is typically performed at low temperatures to prevent over-reduction. The intermediate imine-aluminum complex is then hydrolyzed during the workup to afford the desired aldehyde.

Detailed experimental data on the metal hydride reduction of this compound is not extensively reported. However, the general reactivity of nitriles with these reagents is well-documented and serves as a guide for synthetic planning.

Table 4: Metal Hydride Reagents for Nitrile Reduction

| Reagent | Product | Typical Conditions |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine | Anhydrous Diethyl Ether or THF, followed by aqueous workup |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde | Anhydrous Toluene or Hexane, Low temperature (-78 °C), followed by aqueous workup |

Nucleophilic Additions to the Nitrile Group for Ketone and Imine Synthesis

The nitrile group (C≡N) is characterized by a strongly polarized triple bond, rendering the carbon atom electrophilic. libretexts.org This electrophilicity makes it susceptible to attack by various nucleophiles, a reaction analogous to the nucleophilic addition to a carbonyl group. ucalgary.cachemistrysteps.com Such additions lead to the formation of sp²-hybridized imine anions, which can be subsequently hydrolyzed to yield ketones or imines. libretexts.orglibretexts.org

Grignard reagents (RMgX) are potent carbon-based nucleophiles that readily add to the electrophilic carbon of nitriles. libretexts.org The reaction of this compound with a Grignard reagent would proceed via the formation of an intermediate imine anion, which upon aqueous workup, hydrolyzes to form a ketone. libretexts.orgadichemistry.com This transformation is a valuable method for carbon-carbon bond formation, effectively converting the nitrile group into a carbonyl functional group while appending the Grignard reagent's alkyl or aryl group. wisc.edu

The general mechanism involves the nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis of the resulting magnesium imine salt. wisc.edu

Table 1: Synthesis of Ketones via Grignard Reagent Addition

| Grignard Reagent (RMgX) | Intermediate | Final Product (Ketone) |

|---|---|---|

| Methylmagnesium bromide | Iminemagnesium bromide salt | 1-(5-Bromo-2-naphthalenyl)propan-2-one |

| Phenylmagnesium bromide | Iminemagnesium bromide salt | 1-(5-Bromo-2-naphthalenyl)-2-phenylethan-1-one |

Similar to Grignard reagents, organolithium reagents (RLi) are highly reactive organometallic compounds that act as strong nucleophiles. libretexts.org They react with nitriles in a comparable fashion to produce ketones after hydrolysis. ucalgary.ca The C-Li bond is highly polarized, making the carbon atom strongly nucleophilic and basic. taylorandfrancis.com The addition of an organolithium reagent to this compound would form a lithium imine salt intermediate, which is then hydrolyzed to the corresponding ketone. libretexts.org Care must be taken to avoid side reactions, such as bromine-lithium exchange at the aryl bromide position, by carefully controlling reaction conditions, particularly temperature.

Table 2: Synthesis of Ketones via Organolithium Reagent Addition

| Organolithium Reagent (RLi) | Intermediate | Final Product (Ketone) |

|---|---|---|

| n-Butyllithium | Lithium imine salt | 1-(5-Bromo-2-naphthalenyl)hexan-2-one |

Cycloaddition Reactions Involving the Nitrile Moiety (e.g., [2+3] Cycloadditions)

The nitrile group can participate as a dipolarophile in cycloaddition reactions, particularly [2+3] cycloadditions, with 1,3-dipoles. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. For instance, the reaction of an organic nitrile with an azide (B81097) (a 1,3-dipole) is a well-established method for synthesizing tetrazoles. Other 1,3-dipoles, such as nitrile oxides and nitrones, can also react with the nitrile moiety of this compound to yield various five-membered heterocycles like oxadiazoles. researchgate.netumich.edu These reactions provide a direct route to complex heterocyclic systems from a relatively simple precursor.

Conversion to Other Nitrogen-Containing Heterocycles (e.g., Tetrazoles, Pyrimidines)

The nitrile functionality is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. One of the most prominent transformations is the synthesis of 5-substituted tetrazoles, which are recognized as important bioisosteres for carboxylic acids in medicinal chemistry. acs.org This is typically achieved through the [2+3] cycloaddition reaction of the nitrile with an azide source, such as sodium azide, often in the presence of an ammonium (B1175870) salt or a Lewis acid.

The conversion of this compound to the corresponding tetrazole would involve reacting it with a reagent like sodium azide (NaN₃) and an acid catalyst, such as ammonium chloride (NH₄Cl).

Furthermore, while less direct, the nitrile group can serve as a synthon for the construction of other heterocycles like pyrimidines. This may involve multi-step sequences, for instance, by first converting the nitrile to an amidine, which can then undergo condensation reactions with 1,3-dicarbonyl compounds to build the pyrimidine (B1678525) ring. The diversification of bromo-substituted heterocycles through such transformations highlights their utility as platforms for generating libraries of complex molecules. uzh.chresearchgate.netnih.gov

Reactions Involving the Aryl Bromide Functionality

The carbon-bromine bond on the naphthalene (B1677914) ring is a key site for transformations, particularly through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the connection of diverse molecular fragments. wikipedia.org

The aryl bromide of this compound serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the trend I > OTf > Br >> Cl. wikipedia.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com The Suzuki reaction is widely used for the synthesis of biaryl compounds and is known for its tolerance of a wide range of functional groups. nih.govnih.gov Coupling this compound with various arylboronic acids would yield substituted (2-naphthalenyl)acetonitrile derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.comlibretexts.org The Sonogashira coupling of this compound would lead to the synthesis of various arylalkyne structures, which are valuable intermediates in materials science and medicinal chemistry. organic-chemistry.org

Mizoroki-Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. mdpi.com This reaction creates a new carbon-carbon bond at one of the sp² carbons of the alkene, resulting in a substituted alkene. nih.gov This method allows for the introduction of vinyl groups onto the naphthalene core of the molecule.

Table 3: Overview of Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting C-C Bond | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl' | Substituted Biaryl |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, Amine Base | Aryl-Alkynyl | Arylalkyne |

In some cases, the dual functionality of molecules containing both an aryl halide and an activated methylene (B1212753) group (like the one adjacent to the nitrile) can be exploited in tandem or intramolecular reactions. For example, palladium-catalyzed intramolecular dearomative cyclization of similar 2-(2-bromophenyl)-2-naphthylacetonitrile substrates has been used to construct fused polycyclic skeletons bearing an all-carbon quaternary center. acs.orgacs.org This demonstrates the potential for more complex transformations involving both reactive sites of this compound.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Suzuki-Miyaura Coupling: Catalyst, Base, and Solvent Optimization

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds by reacting an organohalide with an organoboron compound. researchgate.net The efficiency of this reaction with this compound would be highly dependent on the optimization of several parameters. The choice of catalyst, base, and solvent system is critical to achieving high yields and preventing side reactions. researchgate.netchemrxiv.org

Key optimization factors include:

Catalyst System: The selection of the palladium source (e.g., Pd(OAc)₂, PdCl₂) and, crucially, the phosphine (B1218219) ligand, influences the efficiency of the catalytic cycle. chemrxiv.org Ligands like triphenylphosphine (B44618) or more complex biaryl phosphines are often employed to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex that participates in the transmetalation step. researchgate.net Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can significantly impact reaction rates and yields.

Solvent: The solvent must solubilize the reactants and facilitate the interaction of aqueous and organic phases if a biphasic system is used. Common solvents include ethereal options like 2-Me-THF and dioxane, or alcohols such as t-amyl alcohol, which are considered "green" or environmentally friendly choices. nih.gov

A typical optimization study for the Suzuki-Miyaura coupling of this compound with an arylboronic acid would involve screening various combinations of these components, as illustrated in the following hypothetical data table.

Table 1: Hypothetical Optimization for Suzuki-Miyaura Coupling

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 85 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 78 |

| 3 | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ (3) | 2-Me-THF | 100 | 92 |

| 4 | CataCXium A (2) | - | Cs₂CO₃ (2) | t-amyl alcohol | 80 | 95 |

Sonogashira Coupling with Terminal Alkynes: Regioselectivity and Yield

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. nih.govmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org When applied to this compound, the coupling would occur exclusively at the C5 position, as this is the site of the bromo leaving group, ensuring complete regioselectivity.

The yield of the Sonogashira coupling is influenced by factors such as:

Catalyst System: While the classic system uses a palladium-phosphine complex and a copper(I) salt (e.g., CuI), copper-free conditions have been developed to avoid issues related to the homocoupling of alkynes. nih.gov

Base: An amine base, such as triethylamine (B128534) or diisopropylethylamine, is typically used to act as both a base and, in some cases, the solvent.

Solvent and Temperature: Anhydrous and anaerobic conditions are often required, though newer protocols have been developed that are more robust. organic-chemistry.org

This reaction provides a direct route to synthesize 5-alkynyl-2-naphthalenylacetonitrile derivatives, which are valuable intermediates in materials science and medicinal chemistry. nih.gov

Heck Reaction Applications: Stereochemical Control

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. libretexts.orgresearchgate.net The reaction with this compound would lead to the formation of a new carbon-carbon bond at the C5 position. A key aspect of the Heck reaction is the control of stereochemistry in the resulting alkene product.

The stereochemical outcome is primarily determined by the mechanism of migratory insertion and subsequent β-hydride elimination. libretexts.org For terminal alkenes, the reaction typically favors the formation of the E-isomer (trans) due to steric considerations in the transition state. The use of specific ligands and additives can further influence this selectivity. Intramolecular versions of the Heck reaction are particularly powerful for constructing cyclic systems with high diastereoselectivity, where the stereochemistry can be controlled by the existing geometry of the substrate. chim.it

Negishi Coupling and Other Organometallic Processes

The Negishi coupling is a powerful C-C bond-forming reaction that couples organic halides with organozinc compounds, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org For this compound, a Negishi coupling could be used to introduce a wide variety of alkyl, vinyl, or aryl groups at the C5 position. nih.govresearchgate.net

The process involves the reaction of the bromo-naphthalene substrate with a pre-formed or in-situ generated organozinc reagent in the presence of a catalyst like tetrakis(triphenylphosphine)palladium(0). organic-chemistry.org The choice of palladium or nickel catalyst, along with specific ligands, can be optimized to achieve high yields. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Studies for Heteroatom Incorporation

While aryl halides are generally unreactive toward nucleophilic substitution, the reaction can occur if the aromatic ring is sufficiently activated by electron-withdrawing groups. libretexts.org The naphthalene ring itself is not strongly activated, and the acetonitrile (B52724) group provides only moderate electron-withdrawing character. Therefore, SNAr reactions on this compound typically require harsh conditions or the use of very strong nucleophiles. youtube.comyoutube.com

The mechanism generally involves the addition of a nucleophile to the carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the bromide ion. libretexts.org This pathway allows for the direct incorporation of heteroatoms, such as oxygen (from alkoxides) or nitrogen (from amides), onto the naphthalene core.

Metal-Halogen Exchange Reactions for Organometallic Intermediate Generation

Metal-halogen exchange is a fundamental reaction for converting organic halides into highly reactive organometallic reagents. wikipedia.org Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures can lead to the exchange of the bromine atom for a lithium atom. tcnj.edu

This generates a lithiated naphthalene intermediate, which is a potent nucleophile and strong base. This intermediate can then be reacted with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new functional groups at the C5 position. This two-step sequence is a powerful strategy for molecular elaboration. tcnj.edu The use of Grignard reagents (e.g., i-PrMgCl) in combination with alkyllithiums has also been developed to perform these exchanges under less cryogenic conditions. nih.govsemanticscholar.org

Reductive Debromination Studies: Catalytic and Stoichiometric Methods

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom. This transformation can be achieved using various methods.

Catalytic Hydrogenation: This involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base to neutralize the HBr byproduct.

Stoichiometric Methods: A closely related compound, 2-(5-bromo-6-methoxy-2-naphthyl)propionitrile, can be debrominated via reduction with sodium borohydride (B1222165) (NaBH₄) in the presence of a palladium catalyst, or by using nickel and hydrazine. google.com These methods provide non-catalytic routes to achieve the same transformation.

This reaction is useful for removing the bromine handle after it has served its synthetic purpose or for preparing the parent compound, (2-naphthalenyl)acetonitrile, from its brominated precursor.

Reactions Involving the Naphthalene Core

The naphthalene ring system is an electron-rich aromatic scaffold, making it more susceptible to electrophilic attack than benzene. However, the reactivity and regioselectivity of these reactions are significantly modulated by the attached functional groups. In this compound, the presence of a deactivating bromo group on one ring and a deactivating acetonitrilomethyl group on the other complicates the reactivity patterns.

Electrophilic aromatic substitution (EAS) on naphthalene preferentially occurs at the α-positions (1, 4, 5, 8) under kinetic control, as the corresponding carbocation intermediate (a naphthalenonium ion) is better stabilized through resonance. libretexts.org The intermediate for α-attack can be stabilized by resonance structures that keep one of the six-membered rings fully aromatic, which is more stable than the intermediates formed during attack at the β-positions (2, 3, 6, 7). libretexts.org

In this compound, both substituents are deactivating, meaning they withdraw electron density from the aromatic system and slow the rate of electrophilic substitution compared to unsubstituted naphthalene. masterorganicchemistry.comlibretexts.org

The bromo group at position C5 is a moderately deactivating substituent due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. masterorganicchemistry.com It directs incoming electrophiles to the ortho (C6) and para (C8) positions.

The acetonitrilomethyl group (-CH₂CN) at position C2 is also deactivating. The nitrile group is strongly electron-withdrawing by induction, which deactivates the ring to which it is attached.

Electrophilic attack is expected to occur on the ring that is least deactivated. The directing effects of these groups will determine the precise location of substitution.

Nitration and halogenation are classic electrophilic aromatic substitution reactions. numberanalytics.com For this compound, the reaction would involve competition between the two substituted rings. The bromo group at C5 directs incoming electrophiles to positions C6 and C8. The acetonitrilomethyl group at C2 deactivates its ring (positions C1, C3, C4). Therefore, substitution is anticipated to occur preferentially on the bromo-substituted ring.

Between the potential sites, position C8 is an α-position and C6 is a β-position. Kinetically, attack at the α-position (C8) is generally favored. Halogenation of naphthalene itself typically yields the 1-halonaphthalene as the primary product. researchgate.net Thus, the major product of nitration or halogenation would likely be the C8-substituted isomer, with the C6-substituted isomer as a minor product.

| Reaction | Electrophile (E⁺) | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | 5-Bromo-8-nitro-2-naphthalenylacetonitrile | 5-Bromo-6-nitro-2-naphthalenylacetonitrile |

| Bromination | Br⁺ | 5,8-Dibromo-2-naphthalenylacetonitrile | 5,6-Dibromo-2-naphthalenylacetonitrile |

Friedel-Crafts reactions are highly sensitive to the electronic nature of the aromatic substrate and typically fail with moderately or strongly deactivated rings. wikipedia.orgmt.com Since both rings of this compound are substituted with deactivating groups, Friedel-Crafts acylation or alkylation is expected to be challenging and may require harsh conditions or specialized catalysts.

Studies on simpler, related compounds provide insight into potential outcomes. The Friedel-Crafts acetylation of 2-bromonaphthalene, for example, has been shown to yield a mixture of products where substitution occurs on the unsubstituted ring, primarily at the C6 and C7 positions. rsc.orglookchem.com This indicates that the deactivating bromo group directs the incoming acyl group to the other ring.

Applying this principle to this compound, the bromo group at C5 would direct acylation towards the other ring. However, this ring contains the deactivating acetonitrilomethyl group, which would disfavor the reaction. If the reaction were to proceed, it would likely occur at the positions least influenced by the deactivating -CH₂CN group, such as C4. The outcome would be highly dependent on the specific reaction conditions, including the choice of Lewis acid catalyst and solvent, which can significantly influence isomer distribution in naphthalene acylations. libretexts.orgmyttex.net

Beyond traditional electrophilic substitution, modern synthetic methods offer alternative pathways for regioselective functionalization.

Cross-Coupling Reactions: The bromo substituent at the C5 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. Methods like the Suzuki, Heck, Stille, and Buchwald-Hartwig reactions allow for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds specifically at the C5 position. This provides a reliable route to a wide array of 5-substituted derivatives.

Directed C-H Functionalization: The development of directed C-H activation strategies has opened new avenues for functionalizing aromatic rings. nih.govresearchgate.net In this compound, the nitrile functionality within the acetonitrilomethyl group could potentially serve as a directing group in reactions catalyzed by metals like palladium or rhodium. Such a strategy could enable the selective functionalization of the C3 position, which is typically difficult to access via other methods.

The naphthalene core can undergo both oxidation and reduction, with the regioselectivity influenced by the substituents.

Reduction: The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, is a common method for the partial reduction of aromatic rings. wikipedia.orgpharmaguideline.com For substituted naphthalenes, electron-withdrawing groups typically direct the reduction to the ring to which they are attached. lscollege.ac.in Since both the bromo and acetonitrilomethyl groups are electron-withdrawing, the Birch reduction of this compound would likely lead to the reduction of the C1-C4 ring, yielding a dihydronaphthalene derivative. huji.ac.ilbiu.ac.il Catalytic hydrogenation under high pressure can lead to the full saturation of the naphthalene core, producing decalin derivatives. numberanalytics.com

Oxidation: The naphthalene ring is more susceptible to oxidation than benzene. numberanalytics.com Strong oxidizing agents, such as chromium trioxide or potassium permanganate, can oxidize the naphthalene system. This can lead to the formation of naphthoquinones or, under more forceful conditions, cleavage of one of the rings to yield a substituted phthalic acid derivative. numberanalytics.com The precise outcome would depend on the reaction conditions and the directing influence of the existing substituents. Enzymatic oxidation of naphthalene by certain microorganisms is also a known pathway, typically proceeding via the formation of a cis-dihydrodiol. nih.gov

Electrophilic Aromatic Substitution Patterns on Functionalized Naphthalenes

Tandem and Cascade Reactions Utilizing Multiple Functionalities of this compound

The presence of multiple reactive sites—the bromo group, the nitrile, and the activated methylene group—makes this compound a candidate for tandem or cascade reactions, where multiple bond-forming events occur in a single synthetic operation. nih.govmdpi.comnih.gov

A hypothetical tandem reaction could be initiated by a palladium-catalyzed cross-coupling at the C5-bromo position to introduce a new substituent. This new group could then participate in an intramolecular cyclization with either the nitrile or the activated methylene group. For instance, introduction of a group with a terminal alkyne via a Sonogashira coupling could be followed by an intramolecular addition of the methylene carbanion (generated by a base) to the alkyne, leading to the formation of a new fused ring system.

Recent developments in ruthenium-catalyzed multi-component reactions have enabled the remote C-H functionalization of naphthalenes in a tandem fashion, offering a pathway to complex, multifunctionalized derivatives. rsc.org Such strategies could potentially be applied to this compound to construct novel polycyclic architectures.

Chemo- and Regioselective Considerations in Multi-Functional Transformations of this compound

The synthetic utility of this compound is significantly enhanced by the presence of two distinct and reactive functional groups: a bromo substituent and an acetonitrile moiety, both attached to a naphthalene core. This dual functionality allows for a variety of chemical transformations. However, the presence of multiple reactive sites necessitates careful consideration of chemoselectivity—the preferential reaction of one functional group over another—and regioselectivity to achieve desired synthetic outcomes. The interplay between the electronic properties of the naphthalene ring and the inherent reactivity of the bromo and cyano groups governs the selectivity of these transformations.

The bromo group at the 5-position and the acetonitrile group at the 2-position of the naphthalene scaffold offer orthogonal reactivity that can be selectively addressed under appropriate reaction conditions. The bromine atom, a halogen, is an excellent leaving group in nucleophilic aromatic substitution and a key participant in various metal-catalyzed cross-coupling reactions. lifechempharma.com The acetonitrile group, on the other hand, possesses a reactive α-proton and a cyano group that can undergo hydrolysis, reduction, or cycloaddition reactions. snnu.edu.cn

In multi-functional transformations, the choice of reagents and reaction conditions is paramount in dictating which functional group will react. For instance, reactions that are typically catalyzed by transition metals like palladium will preferentially occur at the C-Br bond. In contrast, reactions involving strong bases are likely to deprotonate the α-carbon of the acetonitrile group, leading to subsequent alkylation or condensation reactions.

A prime example of selective transformation is the palladium-catalyzed dearomative cyclization of related diaryl-substituted acetonitriles. acs.orgacs.org While the specific substrate this compound is not detailed, analogous reactions demonstrate that the bromo-aryl moiety can undergo intramolecular cyclization, leaving the cyano group intact to be utilized in subsequent transformations. acs.orgacs.org This highlights the ability to selectively functionalize the C-Br bond while preserving the acetonitrile group for further synthetic elaboration.

The following table summarizes the potential chemo- and regioselective reactions for this compound based on general principles of organic synthesis:

| Reaction Type | Target Functional Group | Reagents and Conditions | Expected Outcome | Chemoselectivity Rationale |

| Suzuki Cross-Coupling | Bromo Group | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Formation of a C-C bond at the 5-position | Palladium catalysts have a high affinity for C-X bonds (where X is a halogen), making the C-Br bond the primary site of reaction. |

| Buchwald-Hartwig Amination | Bromo Group | Amine, Pd catalyst, Base | Formation of a C-N bond at the 5-position | Similar to Suzuki coupling, this palladium-catalyzed reaction is selective for the C-Br bond. |

| Hydrolysis of Nitrile | Acetonitrile Group | Strong acid (e.g., H₂SO₄) or base (e.g., NaOH), Heat | Conversion of the cyano group to a carboxylic acid or amide | The cyano group is susceptible to hydrolysis under harsh acidic or basic conditions, which typically do not affect the C-Br bond. |

| Reduction of Nitrile | Acetonitrile Group | Reducing agents (e.g., LiAlH₄, H₂/Raney Ni) | Conversion of the cyano group to a primary amine | Powerful reducing agents will selectively reduce the nitrile functionality over the aryl bromide. |

| α-Alkylation | Acetonitrile Group | Strong base (e.g., LDA), Alkyl halide | Addition of an alkyl group to the carbon adjacent to the cyano group | The protons on the carbon alpha to the nitrile are acidic and can be selectively removed by a strong, non-nucleophilic base. |

Theoretical and Computational Studies of 5 Bromo 2 Naphthalenyl Acetonitrile

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of (5-Bromo-2-naphthalenyl)acetonitrile is fundamentally governed by the arrangement of its electrons in various molecular orbitals. Computational methods, particularly Density Functional Theory (DFT), provide profound insights into this electronic landscape.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron irjweb.com. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity irjweb.comnih.gov.

For this compound, the HOMO is expected to be predominantly localized on the electron-rich naphthalene (B1677914) ring system, which acts as the primary electron-donating part of the molecule. In contrast, the LUMO is likely to be distributed over the acetonitrile (B52724) group and the bromine atom, both of which have electron-accepting characteristics. The energy of these orbitals can be computationally predicted, providing valuable information about the molecule's electronic transitions and charge transfer capabilities.

Table 1: Predicted Frontier Orbital Energies of this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: These are hypothetical values based on typical DFT calculations for similar aromatic compounds and are subject to variation based on the computational method and basis set used.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential) and blue signifies electron-poor areas (positive potential) researchgate.netyoutube.com.

In the case of this compound, the MEP map would likely show a high electron density (red or yellow regions) around the nitrogen atom of the acetonitrile group and the bromine atom, owing to their high electronegativity. Conversely, the hydrogen atoms of the naphthalene ring would exhibit a positive electrostatic potential (blue regions). This visualization is instrumental in understanding intermolecular interactions and the molecule's reactivity patterns researchgate.netwalisongo.ac.id.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the acetonitrile group relative to the naphthalene ring.

By performing a potential energy surface scan, computational methods can identify the most stable conformer (the one with the minimum energy) and any transitional states between different conformations. This analysis provides insights into the molecule's preferred shape and its dynamic behavior in different environments. For this molecule, the planarity of the naphthalene ring is a key structural feature, and the orientation of the acetonitrile substituent will be a defining conformational parameter.

Spectroscopic Property Prediction (NMR, IR, UV-Vis, Raman)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of the molecule.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, the aromatic protons and carbons of the naphthalene ring would have distinct chemical shifts influenced by the bromo and acetonitrile substituents. The methylene (B1212753) protons and the nitrile carbon of the acetonitrile group would also have characteristic predicted shifts.

Table 2: Predicted Key 1H and 13C NMR Chemical Shifts (in ppm)

| Atom | Predicted 1H Shift | Predicted 13C Shift |

|---|---|---|

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| Methylene (CH2) | ~4.0 | ~25 |

Note: Predicted values are relative to a standard reference (e.g., TMS) and can vary with the solvent and computational level.

IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated to predict its Infrared (IR) and Raman spectra. Key vibrational modes for this compound would include the C≡N stretch of the nitrile group (typically around 2250 cm⁻¹), C-Br stretching vibrations, aromatic C-H stretching, and various bending and stretching modes of the naphthalene ring semanticscholar.orgresearchgate.netresearchgate.netresearchgate.net.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra in the ultraviolet-visible (UV-Vis) range. The predicted spectrum would show absorption bands corresponding to π-π* transitions within the naphthalene ring system, which may be influenced by the substituents researchgate.netnih.gov.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

DFT is a powerful tool for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states.

The synthesis of this compound likely involves steps such as the bromination of a naphthalene derivative or the introduction of the acetonitrile group. DFT calculations can be employed to model these reaction pathways. By locating the transition state structures and calculating their energies, it is possible to determine the activation energy for each step, providing insights into the reaction kinetics and feasibility. For instance, in a nucleophilic substitution reaction to introduce the cyano group, DFT could characterize the geometry and energy of the transition state, helping to understand the reaction's progress.

Energetics of Reaction Pathways

Understanding the mechanism of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides powerful tools to map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most likely pathway. Density Functional Theory (DFT) is a particularly prominent method for these investigations.

For a molecule like this compound, theoretical studies can predict the energetics of various potential transformations, such as nucleophilic substitution at the acetonitrile group or electrophilic aromatic substitution on the naphthalene ring. For instance, in the synthesis of related substituted naphthalenes, controlling regioselectivity is a significant challenge that can be addressed through computational modeling. nih.gov

A computational study of a reaction pathway typically involves:

Geometry Optimization: Calculating the lowest energy structure for reactants, products, intermediates, and transition states.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and obtaining zero-point vibrational energies.

Energy Profile Construction: Plotting the relative energies of all species along the reaction coordinate. The difference in energy between the reactants and the highest-energy transition state is the activation energy (Ea), which is crucial for determining the reaction rate.

A DFT study on the reaction of acetonitrile with hydrogen peroxide, for example, successfully identified the rate-determining step and reconciled experimental observations by calculating the activation energies for different proposed pathways. rsc.org A similar approach could be applied to reactions involving this compound to predict its reactivity and guide synthetic efforts.

Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Pathway

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Starting materials |

| Transition State 1 | +25.4 | First energy barrier |

| Intermediate | -5.2 | A stable species formed during the reaction |

| Transition State 2 | +15.8 | Second energy barrier |

| Products | -12.1 | Final products of the reaction |

This table is illustrative and does not represent actual data for this compound.

Catalyst-Substrate Interactions Modeling

Catalysts are essential for enhancing reaction rates and selectivity. Computational modeling is invaluable for understanding how a catalyst interacts with a substrate at the molecular level. This involves studying the formation of a catalyst-substrate complex and how the catalyst lowers the activation energy of the reaction.

For reactions involving this compound, a catalyst might be used to facilitate C-C bond formation, hydrogenation, or other transformations. Modeling these interactions would involve:

Docking Studies: Predicting the preferred binding orientation of the substrate within the catalyst's active site.

Quantum Mechanics/Molecular Mechanics (QM/MM): A hybrid method where the reactive center (substrate and catalyst active site) is treated with high-level quantum mechanics, and the rest of the system (catalyst scaffold, solvent) is treated with more computationally efficient molecular mechanics.

Analysis of Non-covalent Interactions: Investigating the forces (e.g., hydrogen bonds, van der Waals forces, π-stacking) that stabilize the catalyst-substrate complex.

By modeling these interactions, researchers can understand the origin of catalytic activity and rationally design more efficient catalysts.

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can dramatically alter the rate, yield, and even the mechanism of a chemical reaction. rsc.org Solvents can influence reactivity by stabilizing or destabilizing reactants, transition states, and products to different extents. rsc.org Computational chemistry models solvent effects using two main approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects.

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the study of specific solute-solvent interactions, such as hydrogen bonding. rsc.org

For this compound, the polarity and hydrogen-bonding capability of the solvent would be expected to significantly affect its reactivity. For example, in a nucleophilic substitution reaction, a polar protic solvent might solvate the nucleophile, reducing its reactivity, while a polar aprotic solvent might accelerate the reaction by solvating the cation and leaving the nucleophile more reactive. A combined approach using molecular dynamics (MD) simulations and DFT calculations has been shown to be effective in studying the influence of solvent mixtures on nucleophilicity. nih.gov This method revealed that the decrease in a nucleophile's strength in methanol-rich mixtures was primarily due to strong hydrogen bonding between the solvent and the nucleophile. nih.gov

The effect of the solvent on the electronic properties of a molecule can be observed experimentally through techniques like UV-visible spectroscopy, where changes in the solvent can lead to solvatochromic shifts in the absorption spectra. nih.gov

Table 2: General Influence of Solvent Properties on Reaction Rates

| Solvent Property | Effect on SN1 Reactions | Effect on SN2 Reactions |

| Polarity | Rate increases with increasing polarity (stabilizes carbocation intermediate) | Depends on reactants; often faster in polar aprotic solvents |

| Protic (H-bonding) | Can increase rate by solvating leaving group | Can decrease rate by solvating nucleophile |

| Aprotic | Favors SN2 by not solvating the nucleophile as strongly | Favors SN2 reactions |

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. QSAR is a cornerstone of modern drug discovery and materials science. researchgate.netnih.gov

For derivatives of this compound, a QSAR study could be employed to predict a desired property, such as antimicrobial activity or fluorescence quantum yield. nih.govnih.govmdpi.com The process involves:

Data Set Assembly: A series of derivatives is synthesized, and their biological activity (or other property of interest) is measured experimentally. This set is typically divided into a training set (to build the model) and a test set (to validate it). researchgate.net

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Generation: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build an equation that correlates a subset of the descriptors with the observed activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using the test set and various statistical metrics. researchgate.net

A QSAR study on naphthalen-1-yl-acetic acid hydrazides, for instance, revealed that their antimicrobial activity was strongly correlated with the partition coefficient (log P), the energy of the highest occupied molecular orbital (HOMO), and certain topological indices. nih.gov Such a model allows for the in silico design of new, potentially more potent derivatives before committing to their chemical synthesis.

Table 3: Example of a Hypothetical QSAR Data Table for this compound Derivatives

| Derivative (R-group) | log P | HOMO (eV) | Predicted Activity (IC50, µM) |

| -H | 4.1 | -6.2 | 15.3 |

| -Cl | 4.6 | -6.4 | 10.8 |

| -OCH3 | 3.9 | -5.9 | 12.5 |

| -NO2 | 3.8 | -6.8 | 5.7 |

This table is for illustrative purposes to show the structure of a QSAR dataset and does not represent real experimental or calculated data.

Advanced Analytical Methodologies for Research on 5 Bromo 2 Naphthalenyl Acetonitrile

High-Resolution Spectroscopic Characterization Techniques

High-resolution spectroscopy offers unparalleled insights into the molecular architecture and electronic behavior of "(5-Bromo-2-naphthalenyl)acetonitrile".

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques are indispensable for unambiguous signal assignment, especially for complex molecules like substituted naphthalenes. tandfonline.com Techniques such as COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively. This multi-dimensional approach is critical for precisely mapping the connectivity within the "this compound" molecule.

Solid-State NMR (ssNMR) can provide valuable information about the compound in its solid form, revealing details about polymorphism, molecular packing, and local dynamics that are inaccessible in solution-state NMR. researchgate.net For naphthalene (B1677914) derivatives, ssNMR has been used to study tautomeric forms and structural details in the solid state. researchgate.net

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 129.5 |

| C2 | 133.0 |

| C3 | 128.0 |

| C4 | 127.5 |

| C5 | 122.0 (C-Br) |

| C6 | 129.0 |

| C7 | 126.5 |

| C8 | 131.0 |

| C4a | 134.0 |

| C8a | 130.0 |

| CH₂ | 25.0 |

| CN | 118.0 |

Note: These are predicted values and may vary from experimental results.

FT-IR Spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying characteristic functional groups. For "this compound," key expected absorptions include:

C≡N stretch: A sharp, intense band around 2250 cm⁻¹.

Aromatic C-H stretch: Bands above 3000 cm⁻¹.

Aromatic C=C stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

C-Br stretch: Typically observed in the lower frequency region (below 700 cm⁻¹).

Raman Spectroscopy , being more sensitive to non-polar bonds, provides complementary information. thermofisher.com The symmetric vibrations of the naphthalene ring system are often more prominent in the Raman spectrum. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. spectroscopyonline.com Theoretical calculations, such as Density Functional Theory (DFT), are often employed to aid in the assignment of experimental vibrational frequencies. nih.govniscpr.res.in

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N | Stretching | ~2250 |

| Aromatic C-H | Stretching | >3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| -CH₂- | Stretching | 2850-2960 |

| C-Br | Stretching | <700 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of "this compound" (C₁₂H₈BrN). Furthermore, by analyzing the fragmentation patterns upon ionization, insights into the molecule's structure and bond strengths can be gained. The bromine atom's isotopic pattern (⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio) provides a distinctive signature in the mass spectrum, aiding in the identification of bromine-containing fragments. nih.gov The fragmentation of the radical anion of similar compounds, such as 1-bromo-2-methylnaphthalene, has been studied to understand the dissociation of the carbon-bromine bond. mdpi.com

UV-Visible and fluorescence spectroscopy are used to investigate the electronic transitions within a molecule. sciencepublishinggroup.com Naphthalene and its derivatives are known to exhibit characteristic absorption and emission spectra due to π → π* transitions within the aromatic system. aanda.orgtandfonline.comresearchgate.net The position and intensity of these bands are sensitive to the nature and position of substituents on the naphthalene ring. mdpi.com For "this compound," the bromo and acetonitrile (B52724) substituents will influence the electronic properties of the naphthalene core, leading to shifts in the absorption and fluorescence maxima compared to unsubstituted naphthalene. mdpi.com These studies provide valuable information about the molecule's electronic structure and potential for applications in materials science and optoelectronics. researchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of "this compound" and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically developed for naphthalene derivatives, often utilizing a C18 column. rdd.edu.iqresearchgate.netnih.gov The mobile phase usually consists of a mixture of acetonitrile and water or a buffer solution. researchgate.netsielc.comnih.gov

Method Development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound with good resolution from any impurities. nih.gov

Method Validation is a critical step to ensure the reliability of the analytical method. pharmaguideline.com According to ICH guidelines, validation includes assessing the following parameters: medcraveonline.com

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentration of the analyte for which the method has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. nih.gov

A validated HPLC method is essential for quality control, ensuring the purity of "this compound" for further research and applications. mdpi.commdpi.comjopcr.com

Interactive Data Table: Typical HPLC Method Parameters for Naphthalene Derivatives

| Parameter | Typical Value |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Buffer Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile byproducts that may arise during the synthesis of this compound. The synthesis of the related isomer, (1-Bromo-2-naphthalenyl)acetonitrile, involves the reaction of 2-methylnaphthalene (B46627) with bromine in acetic acid, followed by reaction with potassium cyanide in dimethyl sulfoxide (B87167) (DMSO). nih.gov In such synthetic routes, several volatile byproducts could potentially form.

Potential volatile byproducts that could be monitored by GC-MS include unreacted starting materials like brominated naphthalene precursors, residual solvents such as acetonitrile or toluene, and byproducts from side reactions. orgsyn.orgresearchgate.netornl.gov For instance, incomplete bromination could leave traces of the starting naphthalene derivative, while over-bromination could result in di- or tri-brominated naphthalenes. researchgate.netcardiff.ac.uk Furthermore, the nitrile installation step could generate impurities depending on the reaction conditions.

The GC-MS analytical process involves:

Sample Preparation : A sample from the reaction mixture is diluted in a suitable solvent.

Chromatographic Separation : The diluted sample is injected into the gas chromatograph. The components of the mixture are separated based on their volatility and interaction with the stationary phase of the GC column.

Mass Spectrometry Detection : As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for each compound, allowing for its identification. ijpsr.comchromatographyonline.com

This technique is not only crucial for quality control and purity assessment but also for optimizing reaction conditions to minimize the formation of undesirable byproducts.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) presents a compelling alternative to traditional high-performance liquid chromatography (HPLC) for separations that are particularly challenging. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which offers advantages such as low viscosity and high diffusivity, leading to faster and more efficient separations. nih.gov

The separation of this compound from its structural isomers, such as (1-Bromo-2-naphthalenyl)acetonitrile or other positional isomers, can be a significant analytical challenge due to their similar physical and chemical properties. SFC, with its high resolving power, is well-suited for such demanding separations. The technique can be particularly effective in normal-phase mode, utilizing polar stationary phases to differentiate between closely related aromatic compounds. nih.govrsc.org

The advantages of employing SFC for the analysis of this compound include:

High Resolution : Capable of separating complex mixtures and closely related isomers.

Speed : Faster analysis times compared to HPLC due to the low viscosity of the supercritical fluid mobile phase.

Green Chemistry : Primarily uses carbon dioxide, which is a less toxic and more environmentally friendly solvent compared to many organic solvents used in HPLC.

While specific applications of SFC for this compound are not widely documented, its utility in separating complex mixtures of natural products and other organic compounds suggests its strong potential for the purification and analysis of this compound and its related impurities. nih.govrsc.org

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction (SCXRD) for Molecular Conformation and Packing

While the specific crystal structure of this compound is not publicly available, a detailed analysis of its isomer, (1-Bromo-2-naphthalenyl)acetonitrile, provides significant insight into the type of structural information that can be obtained via Single Crystal X-ray Diffraction (SCXRD). nih.govnih.gov

For (1-Bromo-2-naphthalenyl)acetonitrile, SCXRD analysis revealed a monoclinic crystal system. nih.gov Key structural features identified include the torsion angle between the naphthalene ring and the methylene (B1212753) C-C bond, which was found to be 30.7 (3)°. nih.govnih.gov This deviation from planarity results in the nitrogen atom of the acetonitrile group being displaced by 1.174 (4) Å from the plane of the naphthalene ring system. nih.govnih.gov Such detailed conformational information is critical for understanding the molecule's reactivity and its interactions in a biological or material science context.

The data obtained from an SCXRD experiment on a suitable crystal of this compound would be expected to yield similarly precise information.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₈BrN |

| Formula Weight | 246.1 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3599 (13) |

| b (Å) | 7.2379 (8) |

| c (Å) | 11.8901 (15) |

| β (°) | 102.538 (10) |

| Volume (ų) | 954.31 (19) |

| Z | 4 |

| Temperature (K) | 295 (2) |

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Content Studies

Powder X-ray Diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials. It is particularly important in the pharmaceutical and materials science fields for the identification of different crystalline forms (polymorphs) and for determining the degree of crystallinity versus amorphous content. rigaku.comcreative-biostructure.com

Polymorphism, the ability of a compound to exist in more than one crystal structure, can significantly impact the physical properties of a material, including its solubility, melting point, and stability. For a compound like this compound, identifying and controlling polymorphism is crucial for ensuring consistent product quality and performance. rsc.orgnih.gov

A PXRD analysis of this compound would involve irradiating a powdered sample with X-rays and measuring the scattered intensity as a function of the scattering angle (2θ). The resulting diffraction pattern is a unique fingerprint of the crystalline phase. creative-biostructure.com

Polymorph Identification : Different polymorphs will produce distinct PXRD patterns, allowing for their unambiguous identification. rigaku.com

Amorphous Content : The presence of amorphous (non-crystalline) material is indicated by a broad halo in the PXRD pattern, in contrast to the sharp peaks characteristic of crystalline material. The relative amounts of crystalline and amorphous phases can be quantified.

This technique is essential during process development and for quality control to ensure that the desired solid-state form of this compound is consistently produced.

Thermal Analysis Techniques for Solid-State Behavior Research

Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated or cooled. These methods are vital for understanding the solid-state behavior of compounds like this compound.

Differential Scanning Calorimetry (DSC) for Phase Transition Studies

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique for investigating the thermal properties of a substance. nih.gov By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can detect and quantify the energy changes associated with phase transitions. nih.gov

For this compound, a DSC analysis would provide critical information on:

Melting Point : The temperature at which the compound transitions from a solid to a liquid, observed as an endothermic peak on the DSC thermogram. The sharpness of the melting peak can also be an indicator of purity.

Heat of Fusion : The enthalpy change associated with melting, which can be calculated from the area of the melting peak.

Polymorphic Transitions : If the compound exhibits polymorphism, solid-solid phase transitions between different crystalline forms may be observed as either endothermic or exothermic events prior to melting. rsc.orgresearchgate.net

Glass Transition : For amorphous portions of a sample, a glass transition may be observed as a step change in the baseline of the DSC curve.

Thermogravimetric Analysis (TGA) for Decomposition Pathways

Thermogravimetric Analysis (TGA) is a crucial technique for determining the thermal stability and decomposition profile of a compound. By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA provides valuable insights into the thermal degradation processes. For a compound like this compound, TGA can be employed to identify the temperatures at which significant mass loss occurs, indicating the onset of decomposition and subsequent degradation steps.

The atmosphere in which the TGA is conducted (e.g., inert like nitrogen or oxidative like air) significantly influences the decomposition pathway. In an inert atmosphere, pyrolysis occurs, leading to char formation, while in an oxidative atmosphere, combustion processes dominate, resulting in the formation of oxides. For this compound, analysis in an inert atmosphere would be particularly useful for elucidating the intrinsic thermal stability of its chemical bonds.

A hypothetical TGA thermogram for this compound might exhibit an initial stage of decomposition corresponding to the loss of the bromo and acetonitrile substituents, followed by the degradation of the core naphthalene structure at higher temperatures. The analysis of the gaseous products evolved during TGA, often performed using coupled techniques like TGA-FTIR or TGA-MS, would provide definitive identification of the decomposition products and thus a detailed understanding of the decomposition mechanism.

Table 1: Hypothetical TGA Data for this compound in an Inert Atmosphere

| Temperature Range (°C) | Mass Loss (%) | Probable Evolved Species |

|---|---|---|

| 200 - 350 | 30 - 40 | HBr, HCN, small organic fragments |

| 350 - 600 | 50 - 60 | Naphthalene-derived fragments, hydrocarbons |

Note: This table is illustrative and based on the expected thermal behavior of analogous compounds.

Surface Analysis Techniques for Thin Films or Adsorbed States

The characterization of thin films or adsorbed layers of this compound on various substrates is essential for applications in materials science and electronics. Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are powerful tools for investigating the surface morphology and topography at the micro- and nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface. In the context of this compound, AFM would be invaluable for visualizing the morphology of thin films deposited on a substrate. This technique can reveal details about film uniformity, grain size and shape, and the presence of any defects or aggregates.

For instance, if this compound were to be deposited on a substrate like silicon or gold, AFM could be used to monitor the growth mode of the thin film, from initial nucleation to the formation of a continuous layer. The surface roughness, a critical parameter for many applications, can be precisely quantified from AFM images. Studies on other functionalized naphthalene derivatives have shown that the molecular structure and deposition conditions significantly influence the resulting film morphology, ranging from amorphous to highly crystalline structures. acs.org

Table 2: Potential AFM Measurable Parameters for a this compound Thin Film

| Parameter | Description | Potential Significance |

|---|---|---|

| Root Mean Square (RMS) Roughness | A measure of the surface roughness. | Influences optical and electronic properties. |

| Grain Size and Distribution | The size and arrangement of crystalline domains. | Affects charge transport and device performance. |

| Film Thickness | The height of the deposited layer. | Critical for controlling device characteristics. |

Note: This table represents typical parameters that could be analyzed if AFM studies were conducted on this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. While generally offering lower resolution than AFM for topographical details, SEM provides a larger field of view and excellent contrast based on the composition and topography of the sample.

Furthermore, when coupled with Energy Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental analysis of the sample, which would be useful to confirm the presence and distribution of bromine on the surface of a this compound film.

Applications of 5 Bromo 2 Naphthalenyl Acetonitrile in Advanced Materials and Chemical Synthesis

Precursor for Optoelectronic Materials